molecular formula C14H24N4O2S B1324945 tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 952183-43-6

tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1324945
CAS No.: 952183-43-6
M. Wt: 312.43 g/mol
InChI Key: BITIQFWDYHVUHE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate” is a product used for proteomics research . It has a molecular weight of 298.40 .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

Chiral sulfinamides, particularly tert-butanesulfinamide, play a crucial role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide has established it as a gold standard for asymmetric N-heterocycle synthesis, offering access to diverse structures like piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key motifs in many natural products and therapeutically significant compounds, highlighting the importance of such chiral sulfinamides in medicinal chemistry and drug development (Philip et al., 2020).

Environmental Remediation and Pollution Control

Methyl tert-butyl ether (MTBE), a related compound, is used extensively as an oxygenate in gasoline. Its environmental release has led to significant public and governmental concern. Research on the decomposition of MTBE in a cold plasma reactor by adding hydrogen has shown promising results. This method, which involves the application of radio frequency (RF) plasma reactors, demonstrates the feasibility of decomposing MTBE into less harmful substances, providing a potential method for environmental remediation of MTBE pollution (Hsieh et al., 2011).

Synthetic Methodologies and Chemical Transformations

The synthesis of complex molecules often involves the use of tert-butyl groups as protecting groups or as part of key synthetic intermediates. For example, the graphical synthetic routes of vandetanib, a tyrosine kinase inhibitor used in cancer therapy, involve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. Such methodologies highlight the versatility of tert-butyl containing compounds in facilitating the synthesis of pharmacologically active molecules (Mi, 2015).

Etherification Processes and Biofuel Production

The etherification of glycerol with tert-butyl alcohol leads to the formation of mono-, di-, and tri-tert-butyl glycerol ethers (MTBG, DTBG, and TTBG). These compounds have potential applications in biofuel production, highlighting the role of tert-butyl derivatives in developing sustainable energy solutions. Understanding the various mechanisms for glycerol etherification, including solvent and solvent-free routes, is crucial for optimizing the production of these biofuels (Palanychamy et al., 2022).

Properties

IUPAC Name

tert-butyl 4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-16-12(21-5)17(11)4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITIQFWDYHVUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(N2C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120796
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-43-6
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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